molecular formula C14H8ClFO4 B567231 3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261964-19-5

3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B567231
CAS No.: 1261964-19-5
M. Wt: 294.662
InChI Key: MFEASKHAYHUMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the biphenyl structure, along with two carboxylic acid groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized to ensure high yield and purity. Additionally, industrial processes often incorporate steps for purification and isolation of the final product to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid groups can undergo oxidation to form corresponding anhydrides or reduction to form alcohols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Halogens and Acids: Used in electrophilic aromatic substitution reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

    Substituted Biphenyl Derivatives: Formed through substitution reactions.

    Anhydrides and Alcohols: Formed through oxidation and reduction of carboxylic acid groups.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 3-Bromo-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 3-Chloro-3’-methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid

Uniqueness

3-Chloro-3’-fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement can influence the compound’s reactivity, stability, and interaction with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(4-carboxy-3-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEASKHAYHUMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690939
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-19-5
Record name [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3-chloro-3′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261964-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-3'-fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.